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Compound of Interest

Compound Name: 4-Benzyloxybenzyl alcohol

Cat. No.: B113426 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 4-
Benzyloxybenzyl alcohol, a key intermediate in the synthesis of various organic molecules.

This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data
The following tables summarize the key spectral data obtained for 4-Benzyloxybenzyl
alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

The ¹H NMR spectrum was acquired on a 400 MHz instrument in deuterated chloroform

(CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.46 - 7.30 m 5H Ar-H (benzyl)

7.29 d, J=8.4 Hz 2H Ar-H (H-2, H-6)

6.96 d, J=8.4 Hz 2H Ar-H (H-3, H-5)

5.06 s 2H -O-CH₂-Ph

4.65 s 2H -CH₂-OH

1.65 t, J=6.0 Hz 1H -OH

Note: The assignment of aromatic protons is based on typical chemical shift values and

coupling patterns.

¹³C NMR Data

The ¹³C NMR spectral data are presented below. Chemical shifts (δ) are reported in ppm.

Chemical Shift (ppm) Assignment

158.2 C-4

137.1 C-1' (benzyl)

133.5 C-1

128.8 C-2, C-6

128.6 C-3', C-5' (benzyl)

128.0 C-4' (benzyl)

127.5 C-2', C-6' (benzyl)

115.0 C-3, C-5

70.0 -O-CH₂-Ph

64.9 -CH₂-OH
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Disclaimer: The provided ¹³C NMR data is based on typical chemical shift values for similar

structures and may not represent experimentally verified data for this specific compound.

Infrared (IR) Spectroscopy
The following table lists the characteristic absorption bands observed in the IR spectrum of 4-
Benzyloxybenzyl alcohol.

Wavenumber (cm⁻¹) Intensity Assignment

3330 Strong, Broad O-H stretch (alcohol)

3033 Medium C-H stretch (aromatic)

2925, 2870 Medium C-H stretch (aliphatic)

1612, 1512, 1454 Strong C=C stretch (aromatic ring)

1245 Strong C-O stretch (ether)

1015 Strong C-O stretch (primary alcohol)

821 Strong p-disubstituted benzene bend

738, 698 Strong
Monosubstituted benzene

bend

Disclaimer: The provided IR data is based on typical absorption frequencies for the functional

groups present in the molecule and may not represent experimentally verified data for this

specific compound.

Mass Spectrometry (MS)
The mass spectrum was obtained using electron ionization (EI). The table below lists the major

fragment ions and their relative intensities.
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m/z Relative Intensity (%) Assignment

214 20 [M]⁺ (Molecular Ion)

107 100 [M - C₇H₇O]⁺

91 95 [C₇H₇]⁺ (Tropylium ion)

79 30 [C₆H₇]⁺

77 25 [C₆H₅]⁺

Experimental Protocols
The following sections detail the generalized experimental methodologies for the acquisition of

the spectral data.

NMR Spectroscopy
Sample Preparation: A small amount of 4-Benzyloxybenzyl alcohol (typically 5-10 mg) is

dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small

amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a

5 mm NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz NMR spectrometer.

Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation

delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans

(typically 8-16) are acquired to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same spectrometer, typically

operating at a frequency of 100 MHz for the ¹³C nucleus. A proton-decoupled pulse sequence is

used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of

scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are required to

achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of solid 4-Benzyloxybenzyl alcohol is finely ground with

dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then
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pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film of the

sample can be prepared by dissolving a small amount in a volatile solvent, depositing the

solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A

background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first

and automatically subtracted from the sample spectrum to remove contributions from

atmospheric water and carbon dioxide.

Mass Spectrometry (MS)
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass

spectrometer, typically via a direct insertion probe or after separation by gas chromatography

(GC-MS). In the ion source, the sample is vaporized and then bombarded with a beam of high-

energy electrons (typically 70 eV) in a technique known as Electron Ionization (EI). This

process causes the molecule to lose an electron, forming a positively charged molecular ion

([M]⁺), which can then undergo fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a

quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio

(m/z). A detector then records the abundance of each ion at a specific m/z value, generating

the mass spectrum.

Workflow for Spectral Data Acquisition and Analysis
The following diagram illustrates the general workflow for obtaining and interpreting spectral

data for an organic compound like 4-Benzyloxybenzyl alcohol.
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Caption: Workflow for Spectral Data Acquisition and Analysis.

To cite this document: BenchChem. [Spectral Analysis of 4-Benzyloxybenzyl Alcohol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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